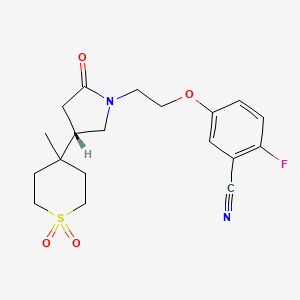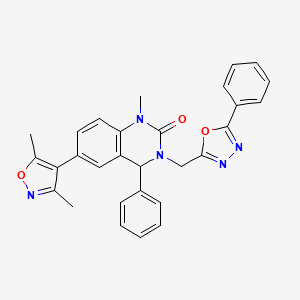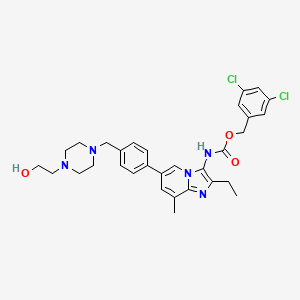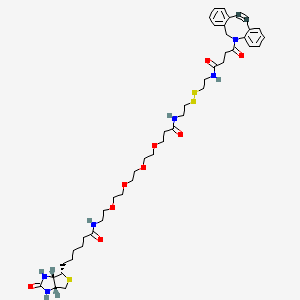
DBCO-SS-PEG4-Biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-SS-PEG4-Biotin is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a versatile biotinylation reagent that facilitates copper-free click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules . The compound consists of a dibenzocyclooctyne (DBCO) group, a disulfide bond (SS), a PEG4 spacer, and a biotin moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-SS-PEG4-Biotin involves multiple steps:
Formation of DBCO: The dibenzocyclooctyne group is synthesized through a series of organic reactions, including cyclization and functional group modifications.
PEGylation: The PEG4 spacer is introduced to enhance the hydrophilicity and solubility of the compound. This step involves the reaction of PEG with appropriate functional groups to form a stable linkage.
Biotinylation: The biotin moiety is attached to the PEG4 spacer through an amide bond formation, typically using biotin-NHS ester and PEG4-amine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature, pH, and reaction time.
Purification: Using techniques such as chromatography and crystallization to obtain high-purity this compound.
Quality Control: Ensuring the final product meets stringent purity and quality standards through analytical methods like HPLC and NMR
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-SS-PEG4-Biotin undergoes several types of chemical reactions:
Click Chemistry: The DBCO group reacts with azide-containing molecules through SPAAC, forming a stable triazole linkage
Disulfide Bond Cleavage: The disulfide bond (SS) can be cleaved under reducing conditions, releasing the biotin moiety.
Common Reagents and Conditions
Azide-containing molecules: For SPAAC reactions.
Reducing agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond cleavage
Major Products Formed
Triazole-linked conjugates: Formed through SPAAC reactions.
Biotinylated molecules: Released upon disulfide bond cleavage
Wissenschaftliche Forschungsanwendungen
DBCO-SS-PEG4-Biotin has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Facilitates the labeling and detection of biomolecules, such as proteins and nucleic acids, through biotin-streptavidin interactions
Medicine: Integral in the development of ADCs for targeted cancer therapy, allowing for the precise delivery of cytotoxic drugs to cancer cells
Industry: Employed in the production of diagnostic tools and biosensors
Wirkmechanismus
DBCO-SS-PEG4-Biotin exerts its effects through:
SPAAC Reaction: The DBCO group reacts with azide-containing molecules, forming a stable triazole linkage without the need for a copper catalyst
Disulfide Bond Cleavage: The disulfide bond is cleaved under reducing conditions, releasing the biotin moiety, which can then interact with streptavidin for detection or purification purposes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG4-Biotin: Similar structure but lacks the disulfide bond, making it non-cleavable.
Biotin-PEG4-Alkyne: Uses an alkyne group instead of DBCO for click chemistry reactions.
Biotin-PEG4-Azide: Contains an azide group for click chemistry with alkyne-containing molecules.
Uniqueness
DBCO-SS-PEG4-Biotin is unique due to its:
Cleavable Disulfide Bond: Allows for the controlled release of the biotin moiety under reducing conditions
Copper-free Click Chemistry: Enables bioconjugation without the need for cytotoxic copper catalysts
Eigenschaften
Molekularformel |
C45H62N6O9S3 |
|---|---|
Molekulargewicht |
927.2 g/mol |
IUPAC-Name |
6-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide |
InChI |
InChI=1S/C45H62N6O9S3/c52-40(13-3-1-2-12-39-44-37(33-61-39)49-45(56)50-44)46-19-23-58-25-27-60-29-28-59-26-24-57-22-18-42(54)48-21-31-63-62-30-20-47-41(53)16-17-43(55)51-32-36-10-5-4-8-34(36)14-15-35-9-6-7-11-38(35)51/h4-11,37,39,44H,1-3,12-13,16-33H2,(H,46,52)(H,47,53)(H,48,54)(H2,49,50,56)/t37-,39-,44-/m0/s1 |
InChI-Schlüssel |
ZUNYXNOVQARZNV-LJFGWUDESA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


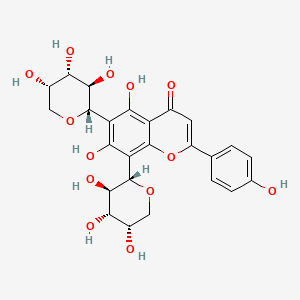
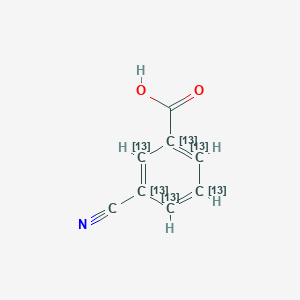
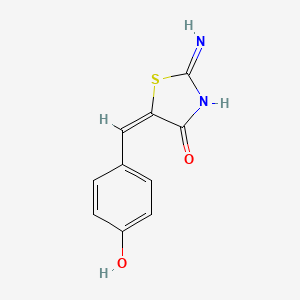
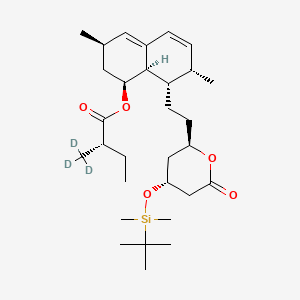
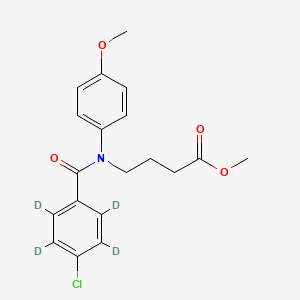
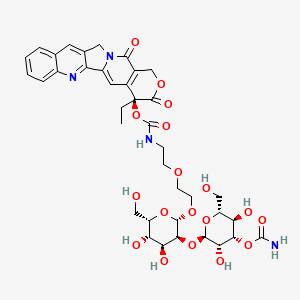
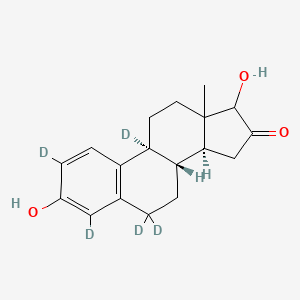
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
